1-Acetyl-4-methylenepiperidine

描述

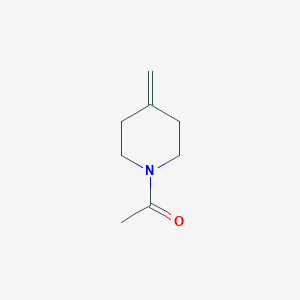

1-Acetyl-4-methylenepiperidine is a piperidine derivative characterized by a six-membered heterocyclic ring containing a nitrogen atom, with an acetyl group (-COCH₃) at position 1 and a methylene group (=CH₂) at position 2.

属性

IUPAC Name |

1-(4-methylidenepiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7-3-5-9(6-4-7)8(2)10/h1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRVAOXFSUATBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383505 | |

| Record name | 1-(4-methylidenepiperidino)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308087-58-3 | |

| Record name | 1-(4-methylidenepiperidino)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Acetyl-4-methylenepiperidine is a derivative of 4-methylenepiperidine, characterized by the addition of an acetyl group at the nitrogen atom of the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C_9H_13N

- Molecular Weight : 151.21 g/mol

- Structure : The presence of the methylene group and the acetyl group significantly influence its chemical reactivity and biological interactions.

This compound exhibits several biological activities, primarily through its interaction with various molecular targets:

- Receptor Binding : The compound can act as a ligand, binding to specific receptors and modulating their activity, which may lead to various pharmacological effects.

- Enzyme Inhibition : It may inhibit certain enzymes, impacting metabolic pathways relevant to disease processes.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

- Analgesic Properties : Preliminary studies suggest that this compound has analgesic effects, potentially useful in pain management therapies .

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating that this compound might also confer benefits in neurodegenerative conditions .

Case Studies and Research Findings

- Pain Management Research :

- Neuroprotection Studies :

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity | Notes |

|---|---|---|---|

| This compound | C_9H_13N | Analgesic, potential neuroprotective | Derived from 4-methylenepiperidine |

| Methylene Blue | C_16H_18ClN_3S | Neuroprotection, caspase inhibition | Well-studied for neurodegenerative diseases |

| 4-Methylpiperidine | C_7H_15N | Varies; less studied | Lacks the methylene group |

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

- Direct Acetylation : Acetylating 4-methylenepiperidine using acetic anhydride or acetyl chloride under controlled conditions.

- Alternative Methods : Utilizing different reagents to introduce the acetyl group while maintaining the integrity of the methylene bridge.

科学研究应用

Analgesic Properties

Preliminary studies indicate that 1-Acetyl-4-methylenepiperidine may possess analgesic effects, making it a candidate for pain management therapies. Its mechanism may involve modulation of pain pathways through receptor binding or enzyme inhibition.

Neuroprotective Effects

Similar compounds have demonstrated neuroprotective properties, suggesting that this compound could offer benefits in treating neurodegenerative conditions such as Alzheimer's disease or Parkinson's disease. Its ability to interact with neurotransmitter systems may play a critical role in this effect.

The synthesis of this compound can be achieved through various methods:

- Direct Acetylation : Acetylating 4-methylenepiperidine using acetic anhydride or acetyl chloride under controlled conditions.

- Alternative Methods : Utilizing different reagents to introduce the acetyl group while maintaining the integrity of the methylene bridge.

Pain Management Research

A study investigating the analgesic properties of this compound found that it effectively reduced pain responses in animal models. The compound was shown to interact with opioid receptors, suggesting a mechanism similar to that of traditional analgesics.

Neuroprotection Studies

Research into the neuroprotective effects of this compound indicated its potential to mitigate neuronal damage in models of oxidative stress. The compound demonstrated a dose-dependent reduction in markers of neuronal injury, highlighting its therapeutic promise in neurodegenerative diseases.

相似化合物的比较

Comparison with Structurally Similar Compounds

Piperidine derivatives share a common heterocyclic core but differ in substituent patterns, which critically determine their biological and physicochemical properties. Below is a comparative analysis of 1-Acetyl-4-methylenepiperidine and key analogs:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Influence on Bioactivity Acetyl vs. Aryl Substituents: Analogs with methoxyphenyl or trimethoxyphenyl groups at positions 2 and 6 (e.g., ) exhibit enhanced antimicrobial and antimalarial activities, attributed to improved hydrophobic interactions with target enzymes or receptors.

Conformational Flexibility

- The methylene group at position 4 in this compound likely increases ring flexibility compared to rigid analogs like 1-Methyl-4-(3-hydroxyphenyl)-piperidin-4-carboxylic acid ethyl ester , which has a fixed carboxylic acid ester group. This flexibility may modulate binding kinetics in biological systems.

准备方法

Alkylation-Acetylation Sequential Approach

A prominent method involves the alkylation of 1-benzylpiperidine-4-one followed by debenzylation and acetylation. The process, detailed in patent CN108017573B, begins with the alkylation of 1-benzylpiperidine-4-one using methyl iodide or similar alkylating agents in the presence of a base such as sodium carbonate. The reaction is conducted in toluene at 90–95°C, yielding 1-benzyl-4-methylidenepiperidine. Subsequent debenzylation via catalytic hydrogenation (e.g., using palladium on carbon) generates 4-methylenepiperidine, which is then acetylated with acetic anhydride or acetyl chloride in dichloromethane or toluene.

Key Reaction Steps:

- $$ \text{1-Benzylpiperidine-4-one} \xrightarrow[\text{Na}2\text{CO}3, \text{Toluene}]{90–95^\circ\text{C}} \text{1-Benzyl-4-methylidenepiperidine} $$

- $$ \text{1-Benzyl-4-methylidenepiperidine} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{MeOH}} \text{4-Methylenepiperidine} $$

- $$ \text{4-Methylenepiperidine} \xrightarrow[\text{Ac}_2\text{O}, \text{Base}]{\text{DCM}} \text{this compound} $$

This method achieves moderate yields (60–80%) and benefits from the commercial availability of 1-benzylpiperidine-4-one. However, the use of high-temperature conditions and hydrogenation steps necessitates careful optimization to avoid side reactions.

Direct Acetylation of 4-Methylenepiperidine

An alternative route involves the direct acetylation of 4-methylenepiperidine, as described in supplier documentation (BOC Sciences) and patent CN1616440A. The free amine 4-methylenepiperidine is treated with acetic anhydride in an aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) under basic conditions (e.g., triethylamine or pyridine). The reaction proceeds at room temperature, yielding the acetylated product with a purity >95%.

Reaction Conditions:

- Solvent: Tetrahydrofuran

- Base: Triethylamine

- Acetylating Agent: Acetic anhydride (1.2 equiv)

- Temperature: 25°C

- Time: 12–16 hours

This method is advantageous for its simplicity and scalability, though the availability of 4-methylenepiperidine as a starting material may limit its utility.

Reductive Amination Strategies

A third approach, adapted from PMC literature (PMC9975056), employs reductive amination to construct the piperidine ring. Starting from glutaraldehyde and methylamine, the reaction forms 4-methylenepiperidine via cyclization, followed by acetylation. Sodium triacetoxyborohydride (STAB) or ethylsilane serves as the reducing agent, enabling efficient imine reduction.

Example Protocol:

- Cyclization: $$ \text{Glutaraldehyde} + \text{Methylamine} \xrightarrow[\text{MeOH}]{25^\circ\text{C}} \text{4-Methylenepiperidine} $$

- Acetylation: $$ \text{4-Methylenepiperidine} + \text{AcCl} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{this compound} $$

This method offers flexibility in modifying the piperidine scaffold but requires stringent control over reaction stoichiometry to prevent over-acetylation.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each approach:

| Method | Starting Material | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation-Acetylation | 1-Benzylpiperidine-4-one | 70–80 | High-purity product; scalable | Multi-step; requires hydrogenation |

| Direct Acetylation | 4-Methylenepiperidine | 85–95 | Single-step; mild conditions | Limited substrate availability |

| Reductive Amination | Glutaraldehyde | 60–70 | Modular scaffold design | Sensitive to stoichiometry |

Analytical Characterization

This compound is characterized by the following physicochemical properties:

- Molecular Weight : 139.19 g/mol

- Boiling Point : 245.6°C at 760 mmHg

- Density : 0.986 g/cm³

- SMILES : $$ \text{CC(=O)N1CCC(=C)CC1} $$

- InChI Key : $$ \text{SCRVAOXFSUATBN-UHFFFAOYSA-N} $$

Spectroscopic data (e.g., $$ ^1\text{H} $$-NMR, $$ ^{13}\text{C} $$-NMR) are typically acquired in deuterated chloroform, revealing distinctive signals for the acetyl group ($$ \delta $$ 2.1 ppm) and methylene moiety ($$ \delta $$ 4.7–5.0 ppm).

Challenges and Optimization Strategies

Stability of the Methylene Group

The exocyclic double bond in 4-methylenepiperidine is prone to oxidation or polymerization under acidic or high-temperature conditions. To mitigate this, reactions are conducted under inert atmospheres (e.g., nitrogen or argon) with stabilizers such as hydroquinone.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) is commonly employed for purification. Alternatively, crystallization from diethyl ether or toluene yields high-purity product (>98%).

常见问题

Q. What are the established synthetic routes for 1-Acetyl-4-methylenepiperidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of piperidine derivatives typically involves alkylation or acylation of the piperidine core. For example, alkylation under basic conditions (e.g., sodium hydride or potassium carbonate) with ethyl halides in solvents like ethanol or acetonitrile is a common approach for similar compounds . Optimization may involve adjusting reaction time, temperature, and stoichiometry. Purification via column chromatography or recrystallization is critical to isolate the target compound, and purity should be verified using HPLC or NMR . For this compound specifically, introducing the acetyl group via acetylation of 4-methylenepiperidine under anhydrous conditions could be explored, with monitoring by TLC.

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Safety protocols for piperidine derivatives include using fume hoods, gloves, and protective eyewear due to potential toxicity and flammability . Storage should be in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Stability tests under varying pH and temperature conditions are recommended to identify decomposition pathways . Accidental release procedures should follow guidelines for hazardous organic compounds, such as neutralization with appropriate absorbents and disposal via certified waste management services .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. For purity, HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard . Differential scanning calorimetry (DSC) can assess thermal stability, while X-ray crystallography (if crystalline) provides definitive stereochemical data . Cross-validation with reference standards from authoritative databases (e.g., PubChem) ensures accuracy .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer: SAR studies require systematic synthesis of analogs with variations in substituents (e.g., acetyl group replacement, methylene position). Biological assays (e.g., enzyme inhibition, receptor binding) should be paired with computational docking simulations to correlate structural features with activity . For example, modifying the methylene group to assess steric effects or introducing electron-withdrawing groups to test electronic influences. Data should be analyzed using multivariate regression to identify key SAR drivers .

Q. What strategies are effective in resolving contradictions in pharmacological data for this compound?

Methodological Answer: Contradictions often arise from variability in assay conditions or compound purity. Replicate studies under controlled environments (e.g., standardized cell lines, buffer pH) are critical. Meta-analysis of published data can identify confounding factors, such as solvent effects or impurities . Additionally, orthogonal assays (e.g., in vitro vs. in vivo models) and dose-response curves help distinguish artifacts from true biological activity . Rigorous quality control, including batch-to-batch purity checks, minimizes variability .

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Methodological Answer: Density functional theory (DFT) calculations can model reaction pathways, such as nucleophilic attacks at the methylene or acetyl group. Transition state analysis predicts regioselectivity, while molecular dynamics simulations assess solvent effects . Experimental validation via kinetic studies (e.g., monitoring reaction progress by GC-MS) confirms computational predictions. Collaborative workflows combining software (e.g., Gaussian, Schrödinger Suite) and lab automation enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。